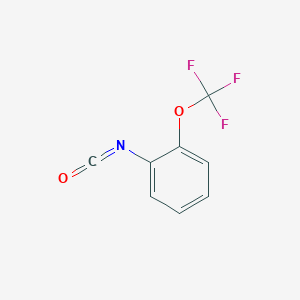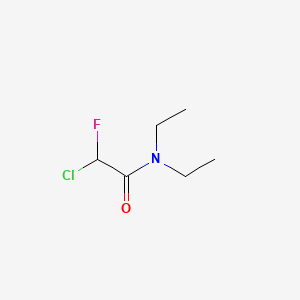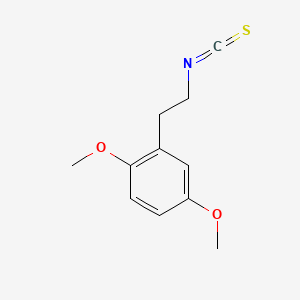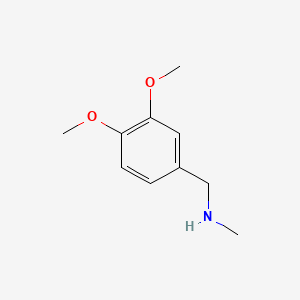
2-(Trifluoromethoxy)phenyl isocyanate
Vue d'ensemble
Description
2-(Trifluoromethoxy)phenyl isocyanate is a chemical compound with the molecular formula C8H4F3NO2 . It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an isocyanate group. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the production of pharmaceuticals, agrochemicals, and dyestuffs .
Mécanisme D'action
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
Isocyanates, including 2-(Trifluoromethoxy)phenyl isocyanate, are highly reactive molecules. They can react with compounds that have active hydrogen atoms, such as water, alcohols, and amines, to form ureas, carbamates, and polyurethane polymers .
Biochemical Pathways
Isocyanates in general are known to interfere with protein function by modifying amino acid residues, which can disrupt various biochemical pathways .
Pharmacokinetics
Isocyanates are generally rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Exposure to isocyanates can lead to respiratory and skin irritation, as well as sensitization leading to asthma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture and can react with water to form amines and carbon dioxide . Therefore, it should be stored in a cool, dry place . Additionally, the compound is classified as a flammable liquid and should be kept away from heat, sparks, open flames, and hot surfaces .
Analyse Biochimique
Biochemical Properties
2-(Trifluoromethoxy)phenyl isocyanate plays a significant role in biochemical reactions due to its reactive isocyanate group. This group can interact with various enzymes, proteins, and other biomolecules. For instance, it reacts with amines to form ureas and with alcohols to form carbamates . These interactions are crucial in modifying the activity of enzymes and proteins, thereby influencing biochemical pathways. The compound’s ability to form stable derivatives makes it useful in studying enzyme mechanisms and protein functions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with proteins can lead to changes in protein conformation and activity, affecting downstream signaling pathways . Additionally, its reactivity with nucleophiles can result in alterations in gene expression, impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . For instance, the compound can inhibit enzymes by forming stable carbamate or urea derivatives, thereby blocking the enzyme’s active site. Additionally, it can induce changes in gene expression by modifying transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture . Long-term studies have shown that its effects on cellular function can persist, but the extent of these effects may diminish as the compound degrades. In vitro and in vivo studies have demonstrated that the compound can have lasting impacts on cellular processes, although these effects are dependent on the concentration and exposure duration.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can exhibit toxic or adverse effects, including respiratory irritation, skin irritation, and potential systemic toxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biological response. Careful dosage optimization is essential to balance the compound’s beneficial effects with its potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. The compound’s reactivity with nucleophiles also plays a role in its metabolism, as it can form stable derivatives that are subsequently processed by cellular enzymes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters can facilitate its uptake and distribution . Once inside the cell, it can accumulate in specific compartments, depending on its interactions with cellular components. These interactions can influence the compound’s localization and overall biological activity.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, through these interactions Its activity and function can be influenced by its localization, as different cellular environments can affect its reactivity and interactions with biomolecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)phenyl isocyanate typically involves the reaction of 2-(Trifluoromethoxy)aniline with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The reaction proceeds as follows:
CF3OC6H4NH2+COCl2→CF3OC6H4NCO+2HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of alternative reagents and catalysts to optimize yield and reduce the formation of by-products. The process is typically carried out in large-scale reactors with stringent safety measures to handle the toxic intermediates and products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trifluoromethoxy)phenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: Reacts with water to form 2-(Trifluoromethoxy)aniline and carbon dioxide.
Addition Reactions: Can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines to form ureas.
Alcohols: Reacts with alcohols to form carbamates.
Water: Hydrolysis reaction in the presence of water.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
2-(Trifluoromethoxy)aniline: Formed from hydrolysis.
Applications De Recherche Scientifique
2-(Trifluoromethoxy)phenyl isocyanate is used in various scientific research applications, including:
Organic Synthesis: As a building block in the synthesis of complex organic molecules.
Pharmaceuticals: Used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Agrochemicals: Employed in the synthesis of herbicides and pesticides.
Dyestuffs: Used in the production of dyes and pigments for various industrial applications.
Comparaison Avec Des Composés Similaires
- 2-(Trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethoxy)phenyl isocyanate
- 2-(Trifluoromethoxy)phenyl isothiocyanate
Comparison: 2-(Trifluoromethoxy)phenyl isocyanate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This group enhances the reactivity of the isocyanate group, making it a valuable reagent in organic synthesis. In comparison, 2-(Trifluoromethyl)phenyl isocyanate and 4-(Trifluoromethoxy)phenyl isocyanate have different substitution patterns, which can influence their reactivity and applications .
Propriétés
IUPAC Name |
1-isocyanato-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)14-7-4-2-1-3-6(7)12-5-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMGYQHKKIEXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346034 | |
| Record name | 2-(Trifluoromethoxy)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182500-26-1 | |
| Record name | 2-(Trifluoromethoxy)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethoxy)phenyl Isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(Dimethylamino)ethyl-methylamino]-1-phenylpent-1-en-3-one](/img/structure/B1297031.png)
![5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1297035.png)



![Naphtho[2,3-d][1,3]dioxole-6-carbonitrile](/img/structure/B1297040.png)


![Thieno[3,2-b]thiophene-2,5-dicarbaldehyde](/img/structure/B1297048.png)
![(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1297055.png)




